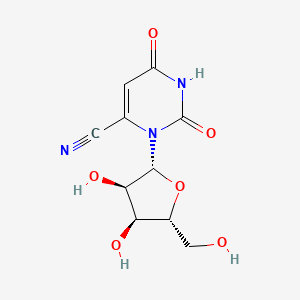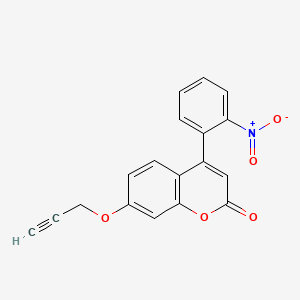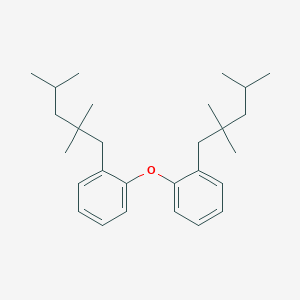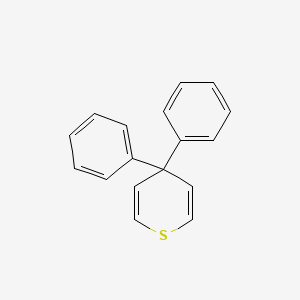
4,4-Diphenyl-4H-thiopyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Diphenyl-4H-thiopyran is a heterocyclic compound characterized by a sulfur atom in a six-membered ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diphenyl-4H-thiopyran typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of diphenylacetylene with sulfur in the presence of a catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4-Diphenyl-4H-thiopyran undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thiopyran ring into sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the thiopyran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, reduced thiopyrans
Substitution: Functionalized thiopyrans with various substituents
Applications De Recherche Scientifique
4,4-Diphenyl-4H-thiopyran has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties aims to develop new therapeutic agents.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photoactive compounds.
Mécanisme D'action
The mechanism by which 4,4-Diphenyl-4H-thiopyran exerts its effects depends on the specific application. In chemical reactions, the sulfur atom in the thiopyran ring can participate in various interactions, including coordination with metals and nucleophilic attacks. In biological systems, its derivatives may interact with cellular targets, such as enzymes or receptors, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
- 2,6-Diphenyl-4H-thiopyran-4-one
- 2,4,4,6-Tetraphenyl-4H-thiopyran
- 4H-Thiopyran-4-one, 2,6-diphenyl-, 1,1-dioxide
Comparison: 4,4-Diphenyl-4H-thiopyran is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties
Propriétés
Numéro CAS |
65783-77-9 |
|---|---|
Formule moléculaire |
C17H14S |
Poids moléculaire |
250.4 g/mol |
Nom IUPAC |
4,4-diphenylthiopyran |
InChI |
InChI=1S/C17H14S/c1-3-7-15(8-4-1)17(11-13-18-14-12-17)16-9-5-2-6-10-16/h1-14H |
Clé InChI |
XETWYPXDYCNUHF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2(C=CSC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Naphthalenesulfonic acid, 3-[[4-(acetylamino)phenyl]azo]-4-amino-5-hydroxy-, monosodium salt](/img/structure/B14463822.png)
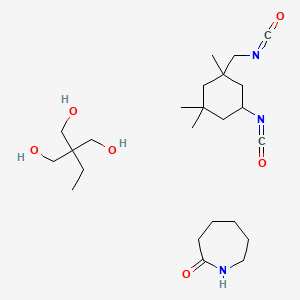



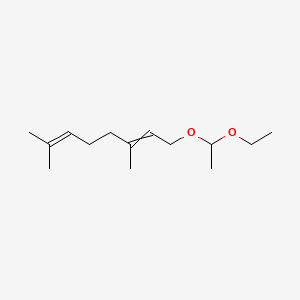

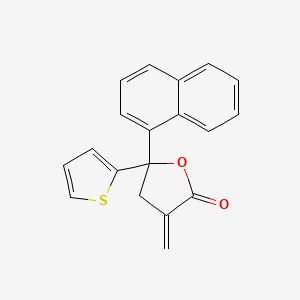
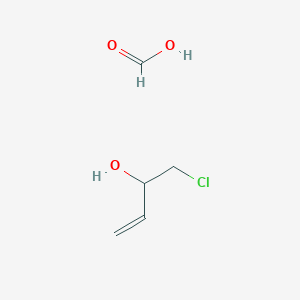
![3-Methoxy-7-(methoxymethyl)-3-borabicyclo[3.3.1]non-6-ene](/img/structure/B14463888.png)
